molecular formula C8H15O5P B11102005 1-(Diethoxyphosphoryl)cyclopropanecarboxylic acid

1-(Diethoxyphosphoryl)cyclopropanecarboxylic acid

Cat. No.: B11102005
M. Wt: 222.18 g/mol
InChI Key: SGMINOGKRUHAHF-UHFFFAOYSA-N
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Description

1-(Diethoxyphosphoryl)cyclopropanecarboxylic acid is an organic compound that features a cyclopropane ring substituted with a carboxylic acid group and a diethoxyphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethoxyphosphoryl)cyclopropanecarboxylic acid can be achieved through the cyclopropanation of terminal 1,2-diols cyclic sulfates with triethylphosphonoacetate. The reaction involves the formation of a cyclopropane ring via the base-promoted cyclopropanation of t-butyl dimethoxyphosphorylacetate with (S)-4-methyl-2,2-dioxo-1,3,2-dioxathiolane . The stereochemistry of the product can be determined by single crystal X-ray structure analysis .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the laboratory synthesis methods can be scaled up for industrial applications. The key steps involve the use of commercially available reagents and standard organic synthesis techniques.

Properties

IUPAC Name

1-diethoxyphosphorylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15O5P/c1-3-12-14(11,13-4-2)8(5-6-8)7(9)10/h3-6H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMINOGKRUHAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1(CC1)C(=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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